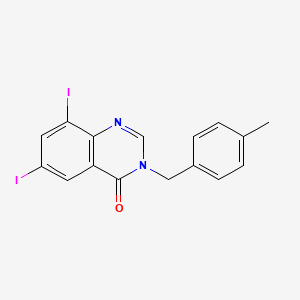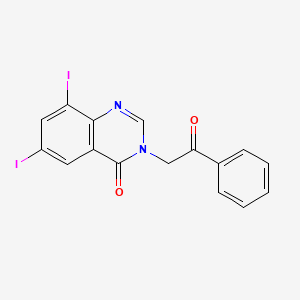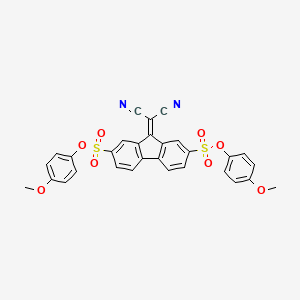
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with methoxyphenyl and dicyanomethylene groups, along with sulfonate functionalities, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,10-bis(4-methoxyphenyl) anthracene is synthesized by coupling 4-methoxyphenylboronic acid with a suitable fluorene derivative . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and fluorene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted fluorene compounds with altered electronic properties.
Scientific Research Applications
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate has a wide range of scientific research applications:
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique structure allows it to participate in charge transfer processes, facilitating hole transport in photovoltaic applications . The sulfonate groups enhance solubility and stability, while the dicyanomethylene group contributes to the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Similar in structure but lacks the dicyanomethylene and sulfonate groups.
9,10-Bis(4-methoxyphenyl) anthracene: Shares the methoxyphenyl substitution but has an anthracene core instead of fluorene.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications but has a naphthalene core.
Uniqueness
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate stands out due to its combination of methoxyphenyl, dicyanomethylene, and sulfonate groups, which collectively enhance its electronic properties, solubility, and stability. These features make it particularly suitable for advanced optoelectronic applications and scientific research.
Properties
Molecular Formula |
C30H20N2O8S2 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) 9-(dicyanomethylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N2O8S2/c1-37-20-3-7-22(8-4-20)39-41(33,34)24-11-13-26-27-14-12-25(16-29(27)30(28(26)15-24)19(17-31)18-32)42(35,36)40-23-9-5-21(38-2)6-10-23/h3-16H,1-2H3 |
InChI Key |
DXHSFBCRTAEYPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)

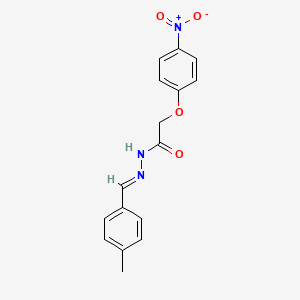
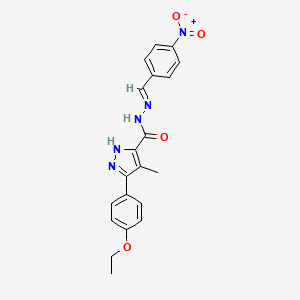
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
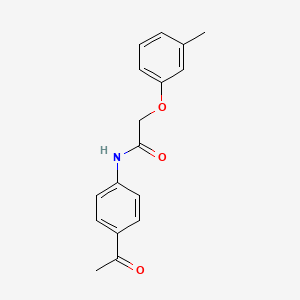
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
